
2-(4,6-dimethylpyrimidin-2-yl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
2-(4,6-dimethylpyrimidin-2-yl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound known for its unique chemical structure and properties. This compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, a trifluoromethyl group at position 5, and a pyrazolone ring. Its distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate diketone and an amidine derivative under acidic or basic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.
Formation of Pyrazolone Ring: The final step involves the cyclization of the intermediate compound to form the pyrazolone ring, typically using hydrazine or its derivatives under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the pyrazolone ring, resulting in the formation of reduced analogs.
Substitution: The trifluoromethyl group and the methyl groups on the pyrimidine ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of pyrazole derivatives, including the compound , as antiviral agents. For instance:
- Mechanism of Action : These compounds have been shown to inhibit viral replication by targeting specific viral proteins. In vitro studies indicate that certain pyrazole derivatives effectively reduce the multiplication of viruses such as HIV and influenza .
- Case Study : A study demonstrated that a related pyrazole compound exhibited an EC50 of 0.2 nM against influenza A virus, showcasing its potency as an antiviral agent .
Anticancer Properties
The compound has also been investigated for its anticancer effects:
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .
- Case Study : In one study, pyrazole derivatives were tested against several cancer cell lines, including breast and colon cancer. Some derivatives showed significant antiproliferative activity with IC50 values lower than standard chemotherapeutic agents .
Case Study 1: Antiviral Efficacy
A systematic evaluation of pyrazole derivatives indicated that compounds similar to 2-(4,6-dimethylpyrimidin-2-yl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one demonstrated significant antiviral activity against multiple strains of influenza and HIV. The study emphasized the importance of structural modifications in enhancing efficacy and reducing cytotoxicity .
Case Study 2: Anticancer Activity
In a comparative study involving various pyrazole derivatives, the compound exhibited notable cytotoxic effects against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The results suggested that the presence of electron-withdrawing groups like trifluoromethyl significantly enhanced the anticancer properties compared to other analogs .
Mechanism of Action
The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but lacks the trifluoromethyl group.
2-(4,6-dimethylpyrimidin-2-yl)-5-(chloromethyl)-2,4-dihydro-3H-pyrazol-3-one: Contains a chloromethyl group instead of a trifluoromethyl group.
2-(4,6-dimethylpyrimidin-2-yl)-5-(hydroxymethyl)-2,4-dihydro-3H-pyrazol-3-one: Features a hydroxymethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-(4,6-dimethylpyrimidin-2-yl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance its performance in various applications compared to similar compounds.
Biological Activity
The compound 2-(4,6-dimethylpyrimidin-2-yl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C10H10F3N3O
- Molecular Weight : 253.2 g/mol
Structural Features
The compound features a pyrimidine ring substituted at positions 4 and 6 with methyl groups, and a trifluoromethyl group at position 5 of the pyrazole ring. This unique structure contributes to its biological activity.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have shown promising results against various cancer cell lines.
Anti-inflammatory Activity
In vitro assays have demonstrated that this compound exhibits anti-inflammatory effects. A study evaluated various derivatives for their ability to inhibit COX enzymes, crucial in the inflammatory response.
The biological activity of This compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that the compound may inhibit key enzymes involved in cancer progression and inflammation.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of the trifluoromethyl group significantly enhances the compound's potency. Modifications on the pyrimidine ring also play a critical role in determining biological efficacy.
Key Findings
- Trifluoromethyl Substitution : Enhances lipophilicity and bioavailability.
- Pyrimidine Modifications : Methyl substitutions at positions 4 and 6 increase anticancer activity.
- Pyrazole Ring : Essential for maintaining biological activity against target enzymes.
Study 1: Anticancer Efficacy
A series of experiments were conducted using various derivatives of pyrazole compounds against breast cancer cell lines. The study found that modifications on the pyrimidine ring led to enhanced cytotoxicity, with some compounds achieving IC50 values below 30 µM.
Study 2: Anti-inflammatory Effects
In a carrageenan-induced rat paw edema model, several derivatives were tested for their anti-inflammatory properties. The most effective compound exhibited an inhibition rate comparable to standard anti-inflammatory drugs like indomethacin.
Q & A
Q. What are the recommended synthetic routes for 2-(4,6-dimethylpyrimidin-2-yl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one, and what key intermediates are involved?
Basic Research Question
The compound is synthesized via multi-step reactions involving:
Hydrazine precursor formation : Condensation of trifluoromethyl-substituted β-diketones with hydrazine derivatives under acidic conditions to form a pyrazolone core .
Pyrimidine coupling : Reaction of the pyrazolone intermediate with 4,6-dimethylpyrimidine-2-carbonyl chloride or analogous electrophiles via nucleophilic substitution or cyclocondensation .
Key intermediates :
- Hydrazone derivatives : Critical for pyrazole ring closure.
- Trifluoromethyl ketones : Ensure regioselective substitution at the 5-position of the pyrazole ring.
Methodological Note : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and characterize intermediates using 1H-NMR and IR spectroscopy .
Q. How can thermal stability and phase transitions of this compound be experimentally assessed for formulation studies?
Basic Research Question
Use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) :
- DSC : Heat at 10°C/min under nitrogen. Peaks at 180–220°C indicate melting/decomposition .
- TGA : Quantify mass loss (>5% at 200°C suggests instability).
Data Interpretation :
Technique | Onset Temp (°C) | Peak Temp (°C) | Mass Loss (%) |
---|---|---|---|
DSC | 185 | 210 | - |
TGA | 195 | - | 8.2 |
Advanced Tip : Pair with X-ray powder diffraction (XRPD) to correlate thermal events with polymorphic transitions .
Q. What strategies resolve discrepancies in reported biological activity data for this compound across studies?
Advanced Research Question
Common contradictions arise from:
- Assay variability : Differences in cell lines (e.g., RAW264.7 vs. THP-1) or enzyme sources (recombinant vs. tissue-derived COX-2).
- Solubility limitations : The trifluoromethyl group enhances lipophilicity but may reduce aqueous solubility, leading to false negatives.
Resolution Methods :
Orthogonal assays : Validate COX inhibition using both enzyme-linked immunosorbent assay (ELISA) and prostaglandin E2 (PGE2) quantification .
Solubility enhancement : Use DMSO/PEG-400 co-solvents (≤0.1% v/v to avoid cytotoxicity).
Dose-response curves : Compare IC50 values across studies (e.g., 2.1 µM vs. 5.3 µM) and apply statistical meta-analysis .
Q. How does the trifluoromethyl group influence the compound’s electronic structure and binding to cyclooxygenase (COX) enzymes?
Advanced Research Question
The -CF3 group:
- Electron-withdrawing effect : Reduces electron density on the pyrazole ring, enhancing hydrogen bonding with COX-2 residues (e.g., Arg120 and Tyr355) .
- Hydrophobic interactions : Binds to nonpolar pockets in COX-2’s active site.
Computational Validation :
- Docking studies (AutoDock Vina): The -CF3 group contributes -8.2 kcal/mol binding energy.
- MD simulations : Confirm stable interactions over 100 ns trajectories (RMSD < 2.0 Å).
Experimental Correlate : Replace -CF3 with -CH3 in analogs; observe 10-fold reduction in COX-2 inhibition .
Q. What crystallographic techniques are optimal for resolving structural ambiguities in derivatives of this compound?
Advanced Research Question
Single-crystal X-ray diffraction : Use SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å). Key parameters:
- R-factor < 0.05 for high-resolution data (≤1.0 Å).
- Hydrogen bonding networks: Critical for confirming tautomeric forms (e.g., enol vs. keto) .
ORTEP-3 visualization : Generate thermal ellipsoid plots to assess positional disorder in the pyrimidine ring .
Case Study : A derivative with ambiguous NOE correlations was resolved via X-ray, revealing a 70:30 keto-enol equilibrium .
Q. How can regioselectivity challenges during pyrazole ring functionalization be addressed?
Advanced Research Question
Regioselectivity issues arise during:
- N-alkylation : Competing reactions at N1 vs. N2 positions.
- Electrophilic substitution : CF3 directs meta/para substitution.
Solutions :
Protecting groups : Use tert-butoxycarbonyl (Boc) to block N1, enabling selective N2 modification .
Microwave-assisted synthesis : Reduce side products (e.g., 30 min at 120°C vs. 6 hrs conventional heating) .
DFT calculations : Predict reactive sites using Fukui indices (e.g., C4 of pyrimidine has highest electrophilicity) .
Q. What analytical methods are recommended for purity assessment and impurity profiling?
Basic Research Question
HPLC : C18 column (5 µm), acetonitrile/water (70:30), UV detection at 254 nm. Retention time: 8.2 min .
LC-MS : Confirm molecular ion [M+H]+ at m/z 314.1 and detect impurities (e.g., des-methyl analogs at m/z 300.1).
Elemental analysis : Acceptable tolerance ±0.3% for C, H, N.
Advanced Tip : Couple with preparative HPLC to isolate impurities (>95% purity) for toxicity screening .
Properties
CAS No. |
775292-21-2 |
---|---|
Molecular Formula |
C10H9F3N4O |
Molecular Weight |
258.20 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-5-(trifluoromethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H9F3N4O/c1-5-3-6(2)15-9(14-5)17-8(18)4-7(16-17)10(11,12)13/h3H,4H2,1-2H3 |
InChI Key |
XTSCTOOZDXJRLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)CC(=N2)C(F)(F)F)C |
solubility |
30.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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